alpha-Desphenyl-alpha-cyclohexenyl oxybutynin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

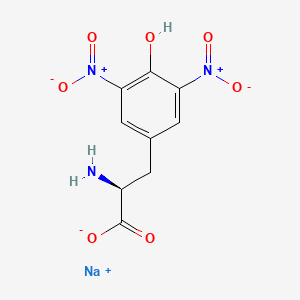

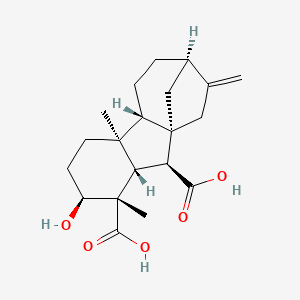

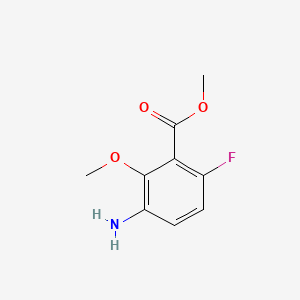

Alpha-Desphenyl-alpha-cyclohexenyl oxybutynin is a useful research compound. Its molecular formula is C22H35NO3 and its molecular weight is 361.526. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of Oxybutynin Impurity A, also known as alpha-Desphenyl-alpha-cyclohexenyl oxybutynin or J6ALC99FKD, are the muscarinic receptors in the detrusor muscle of the bladder . These receptors play a crucial role in the contraction of the bladder muscle, which is essential for urination.

Mode of Action

Oxybutynin Impurity A acts as an antimuscarinic agent . It inhibits the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system, on the muscarinic receptors in the detrusor muscle . This inhibition reduces detrusor muscle activity, thereby relaxing the bladder and preventing the urge to void .

Biochemical Pathways

The action of Oxybutynin Impurity A affects the cholinergic pathway. By blocking the muscarinic receptors, it inhibits the binding of acetylcholine to these receptors. This prevents the transmission of signals that would normally cause the detrusor muscle to contract. As a result, the frequency of muscle contractions decreases, reducing the urge to urinate .

Pharmacokinetics

It is known that the parent compound, oxybutynin, is rapidly absorbed following oral administration and undergoes extensive first-pass metabolism . The absolute bioavailability of oxybutynin is approximately 6% .

Result of Action

The action of Oxybutynin Impurity A at the cellular level results in the relaxation of the detrusor muscle of the bladder. This reduces the frequency of involuntary muscle contractions, thereby decreasing the urge to urinate and the frequency of urination .

Analyse Biochimique

Biochemical Properties

It is known that Oxybutynin, the parent compound, acts as an antimuscarinic agent, reducing detrusor muscle activity and relaxing the bladder

Cellular Effects

Oxybutynin has been shown to have effects on various types of cells and cellular processes . It influences cell function by reducing the urge to void, which could potentially be linked to impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Oxybutynin, the parent compound, exerts its effects at the molecular level by blocking muscarinic receptors on the detrusor muscle . This leads to a decrease in muscle activity and a reduction in the urge to void . It is possible that Oxybutynin Impurity A may have a similar mechanism of action, but this is yet to be confirmed.

Dosage Effects in Animal Models

A study on ants as models found that Oxybutynin decreased their food consumption, orientation ability, tactile perception, cognition and memory, induced restlessness and stress, impacted their social relationships and led to dependence

Metabolic Pathways

Oxybutynin, the parent compound, is known to be metabolized in the liver

Propriétés

IUPAC Name |

4-(diethylamino)but-2-ynyl 2-cyclohex-3-en-1-yl-2-cyclohexyl-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7,19-20,25H,3-4,6,8-10,13-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKIQERNEYLJLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2CCC=CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199574-71-4 |

Source

|

| Record name | alpha-Desphenyl-alpha-cyclohexenyl oxybutynin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199574714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-DESPHENYL-.ALPHA.-CYCLOHEXENYL OXYBUTYNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6ALC99FKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one](/img/structure/B566012.png)